molecular formula C11H12N4 B1490406 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098057-45-3

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No. B1490406
CAS RN: 2098057-45-3
M. Wt: 200.24 g/mol
InChI Key: SHZOQOJZLJRGLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, involves various synthetic routes . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse. Due to the presence of a positive charge on either of two nitrogen atoms, imidazole shows two equivalent tautomeric forms . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .

Scientific Research Applications

Antibacterial Applications

This compound has shown potential in the development of new antibacterial agents. The imidazole ring, a core structure in this compound, is known for its presence in many biologically active molecules with antibacterial properties .

Antimycobacterial Activity

Research suggests that derivatives of imidazole, which is part of the compound’s structure, can be effective against mycobacteria, the bacteria responsible for diseases like tuberculosis .

Anti-inflammatory Properties

The imidazole moiety is associated with anti-inflammatory activity. Compounds containing this structure could be synthesized for use in treating inflammation-related conditions .

Antitumor Potential

Imidazole derivatives are being explored for their antitumor properties. This compound, with its unique structure, may be useful in the synthesis of new antitumor agents .

Antidiabetic Uses

The structural framework of imidazole is found in several antidiabetic drugs. There is potential for this compound to be used in the development of treatments for diabetes .

Antiallergic Effects

Given the historical use of imidazole rings in antiallergic medications, this compound could be valuable in creating new therapies for allergic reactions .

Antiviral Applications

The compound’s imidazole core is also a feature of some antiviral drugs. It could serve as a scaffold for developing novel antiviral therapies .

Antioxidant Properties

Imidazole derivatives have shown antioxidant activities. This compound could be incorporated into antioxidant formulations to combat oxidative stress .

Each of these applications leverages the imidazole core of the compound, which is a versatile and biologically significant structure. The compound’s unique substitutions may enhance these properties, making it a valuable subject for further pharmaceutical research and development. For pharmaceutical testing and reference standards, this compound is available for purchase, ensuring high-quality and accurate results .

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse and depends on the specific compound and its biological target . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The future directions for research on 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and similar compounds involve the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases .

properties

IUPAC Name

6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZOQOJZLJRGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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